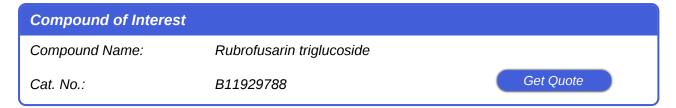


Application Notes and Protocols for AChE/BChE Inhibition Assay with Rubrofusarin Triglucoside

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] The inhibition of these enzymes is a crucial therapeutic strategy for the management of neurodegenerative diseases such as Alzheimer's disease, where there is a deficit in cholinergic transmission.[3] **Rubrofusarin triglucoside**, a glycoside compound isolated from the seeds of Cassia obtusifolia Linn, has been identified as a potential inhibitor of cholinesterases.[4][5] This document provides a detailed protocol for assessing the inhibitory activity of **Rubrofusarin triglucoside** against both AChE and BChE using the well-established Ellman's method.[6][7]

Data Presentation

The inhibitory potency of **Rubrofusarin triglucoside** against acetylcholinesterase and butyrylcholinesterase is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.



Compound	Target Enzyme	IC50 (μM)
Rubrofusarin triglucoside	Acetylcholinesterase (AChE)	21.5 ± 0.28
Butyrylcholinesterase (BChE)	> 100	

Data sourced from Shrestha et al., 2017.

Experimental Protocols

This protocol is based on the spectrophotometric method developed by Ellman, which measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine.[6][7] Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents

- Rubrofusarin triglucoside
- Acetylcholinesterase (AChE) from electric eel
- Butyrylcholinesterase (BChE) from equine serum
- Acetylthiocholine iodide (ATCI)
- Butyrylthiocholine iodide (BTCI)
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (0.1 M, pH 8.0)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm



Preparation of Solutions

- Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.
- DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.
- ATCI and BTCI Substrate Solutions (14 mM): Prepare separate 14 mM solutions of ATCI and BTCI in the phosphate buffer.
- AChE and BChE Enzyme Solutions (1 U/mL): Prepare stock solutions of AChE and BChE at a concentration of 1 U/mL in the phosphate buffer.
- Rubrofusarin Triglucoside Stock Solution: Due to its glycosidic nature, Rubrofusarin triglucoside may require specific handling for dissolution. Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. If solubility is an issue, gentle warming or sonication can be applied. From the stock solution, prepare a series of dilutions in the phosphate buffer to achieve the desired final concentrations for the assay.

Assay Procedure

The following procedure should be performed in a 96-well microplate and all measurements should be done in triplicate.

- Assay Mixture Preparation: In each well, add the following in the specified order:
 - 140 μL of 0.1 M phosphate buffer (pH 8.0)
 - \circ 10 μ L of various concentrations of **Rubrofusarin triglucoside** solution. For the control, add 10 μ L of the buffer or the solvent used to dissolve the compound.
 - 10 μL of the respective enzyme solution (AChE or BChE).
- Pre-incubation: Gently mix the contents of the wells and incubate the plate at 25°C for 10 minutes.
- Addition of DTNB: After pre-incubation, add 10 μL of the 10 mM DTNB solution to each well.



- Initiation of Reaction: Start the enzymatic reaction by adding 10 μL of the respective substrate solution (14 mM ATCI for AChE or 14 mM BTCI for BChE) to each well.
- Absorbance Measurement: Immediately measure the absorbance of each well at 412 nm using a microplate reader. Continue to record the absorbance every minute for a total of 10 minutes.

Data Analysis

- Calculate the rate of reaction (V) for each concentration of Rubrofusarin triglucoside and the control. This can be determined from the slope of the linear portion of the absorbance versus time plot.
- Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

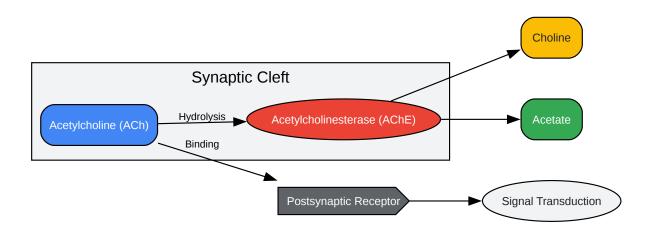
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% Inhibition = [ (V control - V sample) / V control ] * 100
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Where:

- V control is the rate of reaction in the absence of the inhibitor.
- V_sample is the rate of reaction in the presence of Rubrofusarin triglucoside.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations Signaling Pathway of Acetylcholine Hydrolysis



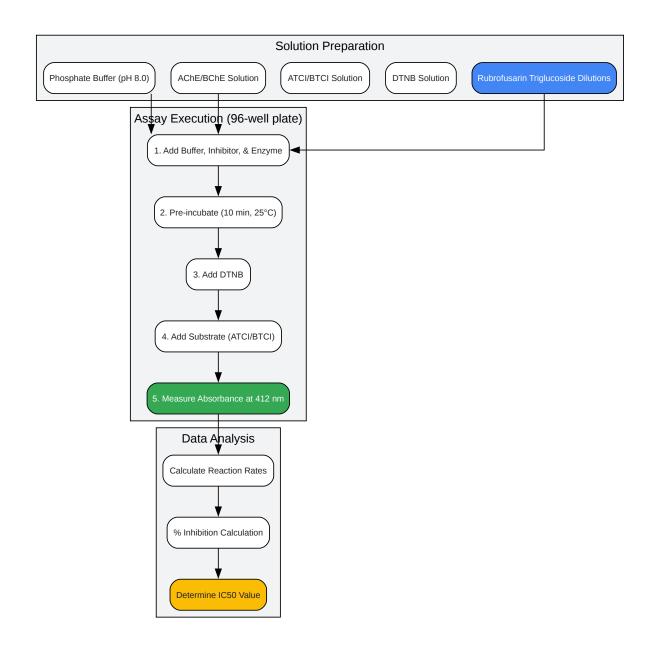


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Caption: Hydrolysis of Acetylcholine by Acetylcholinesterase in the Synaptic Cleft.

Experimental Workflow for AChE/BChE Inhibition Assay





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Caption: Workflow for the AChE/BChE Inhibition Assay using the Ellman's Method.



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